molecular formula C7H3Cl3FNO3 B1402245 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene CAS No. 1404195-11-4

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402245
CAS No.: 1404195-11-4
M. Wt: 274.5 g/mol
InChI Key: PVJOJYAAQRLMGU-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is a synthetic organic compound with the molecular formula C7H2Cl3FN2O3 and a molecular weight of 290.45 g/mol. It is used in various scientific experiments and has unique chemical properties that make it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-3-(trichloromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The fluorine atom can be substituted by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like phenols, and bases like potassium carbonate. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene can be compared with other similar compounds, such as:

    1-Fluoro-3-nitrobenzene: Lacks the trichloromethoxy group, resulting in different reactivity and applications.

    2-Fluoro-1-nitro-3-(trichloromethoxy)benzene: Similar structure but with different positional isomerism, affecting its chemical properties and uses

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-fluoro-2-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJOJYAAQRLMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242365
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404195-11-4
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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